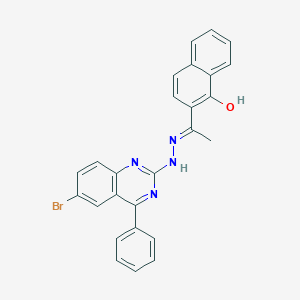![molecular formula C18H19N5O B2658383 N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1903548-81-1](/img/structure/B2658383.png)
N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc . It may also include information about its occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a problem-solving technique used to plan the synthesis of organic molecules .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its phase (solid, liquid, gas), melting and boiling points, chemical stability, reactivity, and many others .Aplicaciones Científicas De Investigación
Coordination Chemistry
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: is extensively used in coordination chemistry due to its ability to act as a bidentate ligand. The bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes are crucial for studying the thermodynamics and kinetics of metal-ligand interactions, which are fundamental in understanding various chemical processes .
Catalysis
In the field of catalysis, this compound serves as a ligand in transition-metal catalyzed reactions. Its ability to form stable complexes with metals like palladium, platinum, and ruthenium makes it valuable in catalytic cycles. These metal-ligand complexes are used in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation processes .
Photochemistry and Photophysics
The compound’s bipyridine structure is also significant in photochemistry and photophysics. Metal complexes of this ligand are used as photosensitizers in light-induced processes. These complexes can absorb light and transfer energy or electrons, making them useful in applications such as solar energy conversion and photodynamic therapy .
Supramolecular Chemistry
In supramolecular chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is employed to construct supramolecular architectures. Its ability to form strong and directional interactions with metal ions allows for the creation of complex structures like metal-organic frameworks (MOFs) and coordination polymers. These structures have applications in gas storage, separation, and catalysis .
Biological Activity
This compound has potential applications in the field of medicinal chemistry due to its biological activity. The bipyridine moiety is known to exhibit antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems, potentially leading to the development of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, the compound is used as a reagent for the detection and quantification of metal ions. Its strong binding affinity for metals makes it suitable for use in spectroscopic and electrochemical methods to analyze metal concentrations in various samples. This application is particularly important in environmental monitoring and industrial processes .
Material Science
The compound’s ability to form stable metal complexes is also exploited in material science. These complexes can be incorporated into polymers and other materials to enhance their properties, such as conductivity, stability, and mechanical strength. This makes them useful in the development of advanced materials for electronics, coatings, and other applications .
Environmental Chemistry
In environmental chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is used in the remediation of heavy metal contamination. Its strong binding affinity for metal ions allows it to be used in processes that remove toxic metals from water and soil, contributing to environmental cleanup efforts .
These diverse applications highlight the versatility and importance of this compound in various scientific research fields. If you have any specific area you’d like to explore further, feel free to let me know!
Recent Progress on the Synthesis of Bipyridine Derivatives The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Bipyridines: Synthesis, Functionalization and Applications
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-16(13(2)23(3)22-12)18(24)21-11-15-7-5-9-20-17(15)14-6-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMPWQATYCKPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2658305.png)
![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)




![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2658311.png)
![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)


![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)
![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)